molecular formula C12H14N2O6 B1212917 Dinoseb acetate CAS No. 2813-95-8

Dinoseb acetate

Cat. No.: B1212917
CAS No.: 2813-95-8
M. Wt: 282.25 g/mol
InChI Key: RDJTWDKSYLLHRW-UHFFFAOYSA-N
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Description

Dinoseb acetate is a chemical compound with the molecular formula C₁₂H₁₄N₂O₆. It is an ester derivative of dinoseb, a dinitrophenol herbicide. This compound is known for its use in agriculture as a herbicide, although its use has been restricted or banned in many countries due to its toxicity .

Mechanism of Action

Target of Action

Dinoseb acetate, a derivative of the herbicide Dinoseb , primarily targets the respiratory electron transport chain . This biochemical pathway plays a crucial role in energy production within cells, making it a critical target for the compound’s herbicidal action .

Mode of Action

This compound acts as an uncoupler of oxidative phosphorylation . It disrupts the proton gradient across the inner mitochondrial membrane, inhibiting the respiratory electron transport chain . This disruption prevents the normal production of ATP, the primary energy currency of the cell, leading to energy depletion and eventual cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative phosphorylation pathway . By disrupting this pathway, this compound interferes with the cell’s ability to produce ATP. This energy deficit affects various downstream cellular processes, leading to widespread disruption of normal cellular function and ultimately resulting in cell death .

Pharmacokinetics

It is known that this compound has a high aqueous solubility and is volatile These properties suggest that it could be readily absorbed and distributed within biological systems

Result of Action

The primary result of this compound’s action is cell death, caused by energy depletion due to the disruption of ATP production . This leads to the death of targeted weeds, achieving its intended herbicidal effect . This compound is also highly toxic to mammals and may cause developmental and reproductive effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it has a high potential for leaching to groundwater due to its high aqueous solubility and volatility . These properties suggest that environmental conditions, such as rainfall and soil type, could impact the distribution and persistence of this compound in the environment .

Biochemical Analysis

Biochemical Properties

Dinoseb acetate plays a significant role in biochemical reactions by acting as an uncoupler of oxidative phosphorylation. This compound can pass through lipid membranes in its undissociated form, allowing it to transport protons through the inner mitochondrial membrane. This disrupts the proton gradient, leading to a decrease in ATP synthesis. This compound interacts with enzymes such as ATP synthase and proteins involved in the electron transport chain, inhibiting their normal function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It induces endoplasmic reticulum-mediated calcium release, resulting in increased intracellular calcium levels. This triggers the activation of caspases, leading to cell apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism. It has been observed to increase alpha-synuclein levels, contributing to dopaminergic neurodegeneration .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an uncoupler of oxidative phosphorylation. By making the inner mitochondrial membrane more permeable to protons, it disrupts the production of ATP. This interference with energy synthesis leads to a cascade of cellular events, including enzyme inhibition and changes in gene expression. This compound binds to biomolecules, further affecting their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known to be volatile and can degrade under certain conditions. Its stability and degradation are influenced by factors such as temperature and pH. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in metabolic processes and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild toxicity, while higher doses can lead to severe adverse effects, including reproductive and developmental toxicity. Studies have shown that this compound is highly toxic to mammals, causing acute toxicity and developmental effects. Threshold effects and toxic responses have been observed at varying dosage levels .

Metabolic Pathways

This compound is involved in metabolic pathways that include the uncoupling of oxidative phosphorylation. It interacts with enzymes such as ATP synthase and other components of the electron transport chain. This interaction disrupts the normal flow of electrons, leading to changes in metabolic flux and metabolite levels. The compound’s impact on metabolic pathways is significant, affecting energy production and cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can pass through lipid membranes and is known to be volatile. The compound’s distribution is influenced by its solubility and interaction with transporters and binding proteins. This compound’s localization and accumulation within cells can affect its activity and function .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the mitochondria, where it exerts its effects on oxidative phosphorylation. The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell. This localization is essential for understanding its impact on cellular processes and overall function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dinoseb acetate can be synthesized through the esterification of dinoseb with acetic anhydride or acetyl chloride. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Dinoseb acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dinoseb acetate has been studied for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Dinoseb: The parent compound of dinoseb acetate, also a dinitrophenol herbicide.

    Dinobuton: Another herbicide with similar chemical structure and mode of action.

    Binapacryl: A related compound used as a miticide and acaricide.

    Dinoterb: A herbicide with similar dinitrophenol structure.

    Dinitolmide: An antimicrobial agent used in veterinary medicine.

Uniqueness

This compound is unique due to its ester functional group, which imparts different chemical properties compared to its parent compound, dinoseb. The acetate group makes it more lipophilic, potentially altering its absorption and distribution in biological systems. Additionally, the esterification can affect its reactivity and stability under various conditions .

Properties

IUPAC Name

(2-butan-2-yl-4,6-dinitrophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-4-7(2)10-5-9(13(16)17)6-11(14(18)19)12(10)20-8(3)15/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJTWDKSYLLHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Record name DINOSEB ACETATE
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DSSTOX Substance ID

DTXSID3074816
Record name Dinoseb acetate
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Molecular Weight

282.25 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid, YELLOW CRYSTALS. BROWN VISCOUS OILY LIQUID WITH CHARACTERISTIC ODOUR.
Record name Dinoseb acetate
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Record name DINOSEB ACETATE
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Boiling Point

at 0.53kPa: 170 °C
Record name DINOSEB ACETATE
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Flash Point

>100 °C
Record name DINOSEB ACETATE
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Solubility

2.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.22
Record name Dinoseb acetate
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Vapor Density

Relative vapor density (air = 1): 9.7
Record name DINOSEB ACETATE
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Vapor Pressure

Vapor pressure, Pa at 20 °C: 0.08
Record name DINOSEB ACETATE
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CAS No.

2813-95-8
Record name Dinoseb acetate
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Record name Dinoseb acetate [BSI:ISO]
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Record name DINOSEB ACETATE
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Record name Dinoseb acetate
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Record name DINOSEB ACETATE
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Melting Point

26 - 27 °C, 26-27 °C
Record name Dinoseb acetate
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Record name DINOSEB ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Dinoseb acetate is a dinitrophenol herbicide that acts as a potent inhibitor of photosynthesis. [, , , , , , , , , , ] Although the exact mechanism is not fully elucidated in the provided research, dinitrophenols are known to disrupt the electron transport chain in chloroplasts, ultimately inhibiting the production of ATP and NADPH necessary for plant growth. [, , , , , , , , , , ]

A: By inhibiting photosynthesis, this compound leads to a cascade of negative effects in plants, including stunted growth, chlorosis (yellowing of leaves), and ultimately, plant death. [, , , , ]

A: Some studies suggest that this compound may negatively affect the symbiotic relationship between field beans (Vicia faba) and Rhizobium bacteria, which are essential for nitrogen fixation in legume plants. [, ] The herbicide's impact on Rhizobium populations and nitrogen fixation requires further research to understand its implications fully.

A: Yes, this compound has been investigated as a chemical pruning agent to synchronize flowering in Sensation mango trees. [] Research indicates that spraying this compound on developing inflorescences successfully delayed and synchronized flowering, although slightly less effectively than hand pruning. [] This delay in flowering also resulted in a delay in harvest time. []

A: The molecular formula of this compound is C10H10N2O6, and its molecular weight is 254.20 g/mol. [, , , , , , , , , , , , , , , ]

A: Yes, gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for identifying and quantifying this compound residues in various matrices, including textiles and agricultural products. [, ]

A: this compound is known to degrade in the environment, but the rate and pathways of degradation are influenced by various factors like temperature, soil type, and microbial activity. [, , ]

A: Studies demonstrate that this compound can negatively impact soil microbial activity, particularly at higher concentrations. [, , , , , , , , , , , , , , ] It can inhibit key microbial processes like respiration and dehydrogenase activity, potentially disrupting nutrient cycling and overall soil health. [, , , , , , , , , , , , , , ]

A: Lucerne meal addition stimulates microbial activity in soil, serving as a sensitive indicator of pesticide effects. [, ] The inhibition of this stimulated activity by this compound provides insights into its ecotoxicological impact. [, ]

A: Yes, research indicates that this compound can affect non-plant organisms. Studies have investigated its histological effects on spider mites and its influence on the viability and protein content of fish. [, ]

A: Due to its potential adverse effects on human health and the environment, this compound was withdrawn from the market in many countries. Its use is now restricted or banned in numerous regions. [, , ]

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